Cerium trioleate

Description

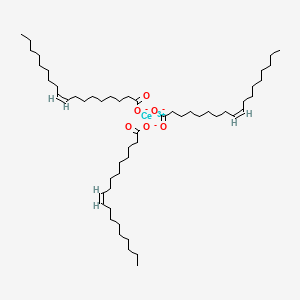

Structure

3D Structure of Parent

Properties

CAS No. |

94232-60-7 |

|---|---|

Molecular Formula |

C54H99CeO6 |

Molecular Weight |

984.5 g/mol |

IUPAC Name |

cerium(3+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/3C18H34O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |

InChI Key |

HZMBANJECWHRGE-GNOQXXQHSA-K |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ce+3] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Cerium Trioleate and Cerium Oleate Systems

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic properties of cerium trioleate and its derivatives are crucial for a comprehensive understanding of their chemical nature. These techniques provide insights into ligand binding, structural characteristics, and the electronic state of the cerium ions.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Conformation and Coordination Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for examining the interaction between the oleate (B1233923) ligand and the cerium center. The vibrational frequencies of the carboxylate group (COO-) are particularly sensitive to its coordination mode. In the context of cerium oleate, FTIR spectra typically show characteristic peaks that confirm the presence of the oleate group chemisorbed on the nanoparticle surface. researchgate.net

The thermal decomposition of cerium oleate, a process often used to synthesize ceria nanoparticles, can be monitored using FTIR. scispace.comnih.gov For instance, the disappearance of C-H stretching vibrations around 2900 cm⁻¹ indicates the decomposition of the acyl chains of the oleate. scispace.com The presence of bands around 1710-1750 cm⁻¹ and 1500-1550 cm⁻¹ can be attributed to the carboxyl (C=O) and carboxylate (COO⁻) groups of sodium oleate, respectively. researchgate.net

In studies of cerium oxide nanoparticles, a prominent absorption band assigned to the Ce-O stretching vibration is typically observed. scialert.netresearchgate.net This peak's position can vary, with some studies reporting it around 800 cm⁻¹ semanticscholar.org and others near 550.84 cm⁻¹. scialert.net The presence of a band near 1620 cm⁻¹ is often attributed to the bending mode of adsorbed water. researchgate.netsemanticscholar.org

The analysis of FTIR spectra helps in understanding the ligand's binding and the chemical transformations occurring during processes like thermal decomposition. The table below summarizes key FTIR peaks observed in cerium-oleate systems and their assignments.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2900 | C-H stretching of acyl chains | scispace.com |

| 1710-1750 | Carboxyl (C=O) group | researchgate.net |

| 1500-1550 | Carboxylate (COO⁻) group | researchgate.net |

| ~800 or ~550 | Ce-O stretching vibration | scialert.netsemanticscholar.org |

| ~1620 | H-O-H bending of adsorbed water | researchgate.netsemanticscholar.org |

Raman Spectroscopy for Investigating Structural Features and Surface Defects

Raman spectroscopy is highly effective in characterizing the crystalline structure and identifying defects in cerium-based materials. For cerium oxide (ceria) with a fluorite structure, a strong Raman-active mode, the F2g mode, is typically observed around 465 cm⁻¹. researchgate.netmdpi.comnih.gov This peak corresponds to the symmetric breathing mode of the oxygen atoms around the cerium ions. researchgate.net

The presence of defects, such as oxygen vacancies and Ce³⁺ ions, can lead to the appearance of additional Raman bands. nih.gov For example, peaks around 550-650 cm⁻¹ are often associated with surface defects in cerium oxide particles. google.com Specifically, bands at approximately 550 cm⁻¹ and 598 cm⁻¹ can be generated by local symmetry distortions due to these defects. nih.gov The analysis of these defect-related peaks can be challenging due to potential overlap with signals from organic components like oleylamine (B85491). nih.gov

The position of the F2g peak can also provide information about nanoparticle size. A shift in the F2g wavenumber has been correlated with changes in nanoparticle dimensions, particularly at smaller sizes. nih.gov UV Raman spectroscopy can be more sensitive to defect sites in ceria compared to visible Raman. researchgate.net

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~465 | F2g mode of fluorite CeO₂ | researchgate.netmdpi.comnih.gov |

| 550-650 | Surface defects | google.com |

| 550, 598 | Oxygen vacancies, Ce³⁺ presence | nih.gov |

UV-Visible Spectroscopy for Probing Electronic Transitions and Oxidation State Insights in Cerium Species

UV-Visible (UV-Vis) spectroscopy is instrumental in studying the electronic properties of cerium species, particularly the oxidation states of cerium (Ce³⁺ and Ce⁴⁺). Both oxidation states strongly absorb UV light, exhibiting characteristic absorbance peaks. nih.gov The Ce³⁺ ion typically shows absorbance in the 230-260 nm range, while the Ce⁴⁺ ion has a characteristic absorbance in the 300-400 nm range. nih.gov

This technique is widely used to monitor changes in the oxidation state of nanoceria. nih.gov For example, the oxidation of nanoceria by hydrogen peroxide leads to an increase in Ce⁴⁺ concentration, which is observed as an increased absorbance in the 300-400 nm region. nih.gov Conversely, the photoreduction of Ce⁴⁺ to Ce³⁺ upon UV irradiation can be tracked by a decrease in the Ce⁴⁺ absorption. osu.edu

The optical properties of ceria nanoparticles, such as a broad absorption peak between 250 and 370 nm, indicate their potential as UV absorbers. scispace.com The position of the absorption edge can also be informative. A blue shift in the absorption edge can occur in reduced ceria, which then red-shifts upon exposure to air and subsequent oxidation. rsc.org

| Wavelength Range (nm) | Associated Cerium Species/Transition | Reference |

| 230-260 | Ce³⁺ absorbance | nih.gov |

| 300-400 | Ce⁴⁺ absorbance | nih.gov |

| 250-370 | Broad UV absorption in ceria nanoparticles | scispace.com |

Structural and Morphological Analysis

The structural and morphological characteristics of this compound and its derivatives, such as particle size, shape, and crystallinity, are critical to their properties and applications. These features are typically investigated using X-ray diffraction and electron microscopy techniques.

X-ray Diffraction (XRD) for Crystallinity Assessment, Phase Identification, and Crystallite Size Determination

X-ray diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials. In the context of cerium-oleate systems, XRD is used to identify the crystalline phases present and to assess the degree of crystallinity. For instance, the XRD pattern of as-synthesized cerium-oleate at room temperature may show a broad peak indicative of the disordered packing of oleate chains, with no crystalline ceria observed. scispace.com Upon thermal decomposition, characteristic diffraction peaks corresponding to the cubic fluorite structure of CeO₂ appear, confirming the formation of crystalline ceria. scispace.commdpi.commdpi.combiotech-asia.org

The positions and intensities of the diffraction peaks are used for phase identification, often by comparison with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS). biotech-asia.orgibg.edu.tr For CeO₂, the diffraction peaks are indexed to a pure cubic phase. ibg.edu.tr

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size (D) using the Scherrer formula: D = Kλ / (β cosθ), where K is the Scherrer constant, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the diffraction angle. ibg.edu.tr This method has been used to determine the crystallite size of ceria nanoparticles synthesized from cerium oleate. ibg.edu.tr The lattice parameter of the cubic phase can also be determined from the XRD data, and it has been observed to increase with decreasing particle size in nanocrystalline ceria. rsc.orgucf.edu

| XRD Finding | Description | Reference |

| Broad Peak (room temp) | Disordered packing of oleate chains in cerium-oleate. | scispace.com |

| Cubic Fluorite Peaks | Characteristic of CeO₂ formed after thermal decomposition. | scispace.commdpi.commdpi.combiotech-asia.org |

| Crystallite Size | Calculated using the Scherrer equation from peak broadening. | ibg.edu.tr |

| Lattice Parameter | Increases with decreasing nanoparticle size. | rsc.orgucf.edu |

Electron Microscopy Techniques (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution TEM (HR-TEM)) for Particle Morphology, Size Distribution, and Lattice Imaging

Electron microscopy techniques are indispensable for visualizing the morphology and structure of cerium-oleate derived nanoparticles at high resolution.

Scanning Electron Microscopy (SEM) provides information about the surface morphology and particle shape. scielo.br SEM analysis of ceria nanoparticles has revealed spherical-like shapes and the tendency of particles to agglomerate. scialert.netscielo.brresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the determination of particle size, size distribution, and shape with greater precision. scispace.comscielo.brrsc.org TEM studies on ceria nanoparticles synthesized from cerium oleate have shown that particle morphology (e.g., spherical, rectangular) and size can be controlled by varying reaction parameters such as time. scispace.comrsc.org For example, decomposition of cerium oleate for a short time (0.7h) can produce 2 nm nanoparticles, while longer times (24h) can yield 8 nm rectangular single-crystals. rsc.org

High-Resolution TEM (HR-TEM) provides even more detailed structural information, including lattice imaging. HR-TEM can confirm the single-crystalline nature of nanoparticles and reveal the lattice spacing between atomic planes. cerionnano.comnanochemres.org For ceria nanoparticles, HR-TEM images have shown lattice fringes corresponding to the (111) plane of the cubic fluorite structure, which is the most stable plane for CeO₂. cerionnano.comnanochemres.org

The table below summarizes findings from various electron microscopy studies on ceria nanoparticles derived from cerium-oleate systems.

| Technique | Observation | Particle Size/Shape | Reference |

| SEM | Spherical-like, agglomerated particles | - | scialert.netscielo.brresearchgate.net |

| TEM | Morphology and size control by reaction time | 2 nm (0.7h), 8 nm (24h) | scispace.comrsc.org |

| TEM | Spherical nanoparticles | ~16 nm | scielo.br |

| HR-TEM | Single-crystalline nature, lattice imaging | 2 nm | cerionnano.com |

| HR-TEM | Lattice spacing corresponding to (111) plane | - | nanochemres.org |

Elemental and Chemical State Analysis

Analyzing the elemental composition and the oxidation states of the constituent elements is critical for understanding the properties and performance of this compound and its derivatives. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX) are indispensable for these analyses.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Quantitative Determination of Ce(III)/Ce(IV) Ratios

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of cerium-oleate systems, XPS is particularly valuable for determining the oxidation states of cerium, specifically the ratio of Ce(III) to Ce(IV).

The ability of cerium to switch between the +3 and +4 oxidation states is fundamental to the catalytic and antioxidant properties of cerium-based materials. XPS analysis of cerium oxide nanoparticles derived from cerium oleate can verify the oxidation states of the constituent elements. The presence of both Ce(III) and Ce(IV) on the surface of these nanoparticles is a key factor in their reactivity. This coexistence of oxidation states leads to the formation of oxygen vacancies in the crystal lattice, which are crucial for many applications.

The quantitative determination of the Ce(III)/Ce(IV) ratio is a significant aspect of XPS analysis. By deconvoluting the complex Ce 3d core level spectra, it is possible to calculate the relative concentrations of the two oxidation states. This ratio is known to be influenced by synthesis conditions such as temperature and the capping agents used. For instance, the nature of the capping agent and the synthesis temperature can affect the final Ce(III)/Ce(IV) ratio on the nanoparticle surface.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Spatial Distribution Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

In the characterization of cerium-oleate derived materials, EDX is employed to confirm the elemental composition. For example, in the synthesis of lead-substituted strontium hexaferrite, EDX results confirmed the successful substitution of strontium by lead. researchgate.net Similarly, for cerium oxide nanoparticles, EDX can confirm the presence of cerium and oxygen.

Furthermore, EDX can be used for spatial distribution mapping of elements. This allows for the visualization of how different elements are distributed across a sample. For cerium oxide nanoparticles coated with oleate, EDX mapping could potentially distinguish the cerium-rich core from the organic shell, providing insights into the core-shell structure. The designed chemical composition of gadolinium-doped CeO2 nanocrystals has been confirmed by EDX analysis, among other techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Ligand Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. While direct NMR analysis of the paramagnetic cerium center in this compound is challenging, ¹H and ¹³C NMR are invaluable for characterizing the oleate ligand.

The ¹H NMR spectrum of the oleate ligand would show characteristic signals for the different protons in the oleic acid chain. Key signals would include those for the terminal methyl protons, the numerous methylene (B1212753) protons of the aliphatic chain, the protons adjacent to the carboxylate group, and the olefinic protons of the carbon-carbon double bond. The integration of these signals can be used to confirm the structure of the oleate ligand and to assess the purity of the sample.

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton of the oleate ligand. Each unique carbon atom in the oleic acid chain gives a distinct signal, allowing for unambiguous confirmation of its structure. The chemical shifts of the carboxylate carbon and the olefinic carbons are particularly diagnostic.

While ³¹P NMR is not directly applicable to this compound itself, it would be a critical tool if phosphate-containing ligands were used or if the material were to be functionalized with phosphorus-containing groups.

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Decomposition Pathways and Thermal Stability Profiling

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide complementary information about the material's response to heat.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The TGA curve for cerium oleate would show distinct weight loss steps corresponding to the decomposition of the organic oleate ligands. The temperature at which these decomposition events occur provides information about the thermal stability of the complex. The decomposition pathway is characteristic of the specific metal oleate, influenced by the structure of the organic chain and the coordinated metal. nih.gov For instance, some metal-oxygen bonds may break at temperatures below 300 °C, while others can be stable up to 520 °C. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. The DTA curve reveals exothermic and endothermic events, such as phase transitions and decomposition reactions. In the context of cerium oleate, DTA can identify the temperatures at which the decomposition of the oleate ligands occurs, often seen as exothermic peaks, and any phase changes in the resulting cerium oxide.

Surface Electrochemistry Characterization (e.g., Zeta Potential) for Dispersion Stability and Surface Charge Assessment

The stability of colloidal dispersions of cerium-oleate derived nanoparticles in various solvents is a critical parameter for many applications. Zeta potential measurements are a key technique for assessing this stability.

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is one of the fundamental parameters known to affect dispersion stability. A high absolute zeta potential value (e.g., > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-agglomerated dispersion. Conversely, a low zeta potential value suggests that the particles are more likely to agglomerate.

For oleate-coated cerium oxide nanoparticles, the surface charge, and therefore the zeta potential, will be highly dependent on the solvent and the pH of the medium. In non-polar solvents, the long oleate chains provide steric stabilization, preventing agglomeration. researchgate.net In aqueous solutions, the surface chemistry is more complex. The dissociation of surface groups can lead to a surface charge that is pH-dependent. Zeta potential measurements can be used to determine the isoelectric point (IEP) of the nanoparticles, which is the pH at which the net surface charge is zero. At the IEP, the dispersion is least stable.

By understanding the surface electrochemistry through techniques like zeta potential analysis, it is possible to control and optimize the dispersion stability of cerium-oleate based nanoparticles for specific applications.

Computational and Theoretical Studies of Cerium Oleate Interactions and Cerium Species

Molecular Dynamics (MD) Simulations for Understanding Cerium Ion Solvation and Dynamics in Various Environments

Molecular Dynamics (MD) simulations offer a powerful lens to examine the behavior of cerium ions in the presence of oleate (B1233923) ligands and within various solvent environments. By simulating the motions of atoms and molecules over time, MD provides a detailed picture of solvation structures, ion dynamics, and thermodynamic properties.

Classical MD simulations are frequently used to calculate the solvation free energy, which quantifies the stability of an ion in a particular solvent. frontiersin.org This is achieved by modeling the interactions between the solute (cerium ion) and the surrounding solvent molecules. researchgate.net For instance, simulations can reveal how the long hydrocarbon tails of oleate molecules arrange around a cerium ion and how water or organic solvent molecules penetrate this coordination sphere. The analysis of radial distribution functions (RDFs) from MD trajectories provides quantitative data on the average distances between the cerium ion and specific atoms of the surrounding ligands or solvent molecules, revealing the structure of the solvation shells. researchgate.net

In systems resembling cerium oleate in non-polar solvents, MD simulations can elucidate the aggregation behavior and the formation of reverse micelles. Simulations of systems like sodium ions in a glycerol (B35011) monooleate bilayer have shown that charged groups can remain fully solvated even when buried within a lipid environment, a finding relevant to the state of cerium ions coordinated by oleate. nih.gov Furthermore, MD simulations can be parameterized to study ion transport and dynamics, providing insights into how cerium ions move within a solution or across an interface. These computational techniques are crucial for interpreting experimental data and for designing cerium-oleate systems with tailored properties for applications such as in catalysis and materials synthesis. frontiersin.orgresearchgate.net

| Simulation Type | Key Parameters Investigated | Insights Gained |

| Classical MD | Solvation Free Energy | Stability of cerium ions in different solvent environments (e.g., water, organic solvents). frontiersin.org |

| QM/MM MD | Ion-Ligand Distances & Coordination Numbers | Detailed structure of the first and second solvation shells around the cerium ion. mdpi.com |

| Classical MD | Radial Distribution Functions (RDFs) | Probability of finding oleate or solvent atoms at a specific distance from the cerium ion. researchgate.net |

| Constant-pH MD | Ionization State of Ligands | Behavior of oleic acid/oleate ligands at different pH values and its effect on the cerium coordination. researchgate.net |

Density Functional Theory (DFT) Calculations for Investigating Precursor Decomposition Energetics and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the thermal decomposition of cerium precursors, such as cerium trioleate, which is a critical step in the synthesis of cerium oxide nanoparticles.

DFT calculations can map out the potential energy surfaces for the decomposition reactions of cerium-containing precursors. osti.gov This allows researchers to identify the most likely reaction pathways and to calculate the activation energies associated with these pathways. For example, studies on the decomposition of a cerium tri(methylsilyl)amide (Ce-TMSA) precursor demonstrated that a single-step decomposition pathway with a low activation energy was responsible for the formation of highly uniform, spherical nanoparticles. In contrast, commercial precursors like cerium acetate (B1210297) and nitrate (B79036), which have more complex decomposition pathways and higher activation energies, resulted in irregularly shaped particles. osti.gov

These computational findings highlight the critical role of precursor chemistry in determining the morphology of the final nanomaterial. By calculating the binding energies between the cerium center and its ligands (e.g., oleate), DFT can predict the temperature at which the precursor will start to decompose. osti.gov This information is vital for controlling the size, shape, and crystallinity of ceria nanocrystals synthesized via high-temperature decomposition routes. rsc.orgresearchgate.net The insights from DFT calculations guide the rational design of precursors and the optimization of synthesis conditions to achieve desired nanoparticle characteristics. osti.gov

| Precursor System | Computational Method | Key Finding | Implication for Nanoparticle Synthesis |

| Ce-TMSA | DFT | Low activation energy for a single-step decomposition. osti.gov | Favors the formation of uniform, spherical nanoparticles. osti.gov |

| Commercial Cerium Acetate/Nitrate | DFT | High activation energy and complex, multi-step decomposition. osti.gov | Leads to the formation of irregular particle morphologies. osti.gov |

| [Co(CO)8] with oleic acid | DFT | Predictions of exposed facets and electronic structure. rsc.org | Helps determine the catalytic performance of the resulting nanoparticles. rsc.org |

Modeling of Cerium-Ligand Bonding, Coordination Geometries, and Electronic Structures

Computational modeling provides profound insights into the nature of the chemical bonds between cerium and its ligands, the resulting three-dimensional structures, and the underlying electronic configurations. These models are essential for understanding the properties and reactivity of cerium complexes like cerium oleate.

The coordination environment around a cerium ion can be highly variable, with coordination numbers ranging from 6 to 12. The Kepert model, an extension of VSEPR theory for coordination compounds, can predict the geometry by considering the repulsion between metal-ligand bonds, causing ligands to arrange as far apart as possible. libretexts.org For instance, the [Ce(NO₃)₆]²⁻ complex adopts an icosahedral coordination geometry where the nitrate ligands are arranged symmetrically around the central cerium ion. libretexts.org In complex cerium oxo clusters stabilized by various ligands, cerium ions can simultaneously exist in multiple coordination states, such as 7-, 8-, and 9-coordination. mdpi.com

DFT and advanced wavefunction-based methods are used to analyze the electronic structure and bonding. Natural Bond Orbital (NBO) analysis, for example, can quantify the degree of covalency in cerium-ligand bonds. escholarship.org Studies on cerium(IV) nitride complexes have shown significant participation of cerium's 4f and 5d orbitals in both σ- and π-bonding, a level of covalency that is unusual for lanthanides. osti.gov This covalent character is crucial for stabilizing specific oxidation states and influencing the electronic and magnetic properties of the complex. escholarship.orgosti.gov These computational tools allow for a detailed understanding of how ligands like oleate influence the coordination geometry and electronic properties of the cerium center.

| Cerium Complex Type | Modeling Technique | Finding |

| [Ce(NO₃)₆]²⁻ | Kepert Model / X-ray Crystallography | Icosahedral coordination geometry. libretexts.org |

| Ce(IV) guanidinate-amide | DFT, NBO analysis | Strong metal-ligand orbital overlap and significant 4f/5d covalency. escholarship.org |

| Ce(IV) µ₂-nitrido | DFT | Double bonds in the Ce=N=Ce fragment with Ce 4f and 5d orbital participation. osti.gov |

| Ce₁₆ Oxo Cluster | X-ray Crystallography | Coexistence of 7-, 8-, 9-, and 10-coordinate Ce ions in a single structure. mdpi.com |

Simulation of Interfacial Phenomena and Adsorption Mechanisms in Cerium-Oleate Composite Systems

Cerium oleate is often a component in complex multiphase systems, such as in nanoparticle dispersions or as an agent in enhanced oil recovery. Computational simulations are critical for understanding its behavior at interfaces, such as the solid-liquid or liquid-liquid interface.

Techniques like computational fluid dynamics (CFD) and the lattice Boltzmann method (LBM) can model fluid flow and interfacial phenomena at the pore scale. mdpi.com These simulations can predict how nanoparticles functionalized with oleates adsorb onto rock surfaces, alter the wettability from oil-wet to water-wet, and reduce the interfacial tension between oil and water, all of which are key mechanisms in enhanced oil recovery. mdpi.com The amphiphilic nature of the oleate ligand, with its hydrophilic carboxylate head and hydrophobic hydrocarbon tail, is central to this interfacial activity.

Molecular dynamics simulations can provide a more detailed, atomistic view of these processes. For example, constant-pH MD simulations of an oleic acid bilayer can reveal how the ionization state of the carboxylate headgroups changes with pH, which in turn affects the membrane's surface charge and its interaction with ions and surfaces. researchgate.net Such simulations can model the adsorption mechanism of cerium oleate onto a substrate, showing the preferred orientation of the molecules and the strength of the interaction. These models are crucial for understanding how cerium-oleate composites function as surface-modifying agents, corrosion inhibitors, and catalysts, where interfacial interactions are paramount.

Computational Exploration of Redox Mechanisms (Ce(III)/Ce(IV) Interconversions) in Cerium-Containing Systems

The facile interconversion between the Ce(III) and Ce(IV) oxidation states is the cornerstone of cerium's utility in catalysis and redox-active materials. Computational chemistry provides powerful tools to explore the mechanisms and energetics of these electron transfer processes.

DFT calculations are widely used to study the Ce(III)/Ce(IV) redox couple. These calculations can determine the relative stability of both oxidation states in the presence of different ligands, like oleate, and in various solvent environments. For instance, DFT has been used to calculate the activation energy of electron transfer for cerium complexes in different acid mixtures, showing good agreement with experimental measurements of reaction kinetics. researchgate.net

Computational studies have revealed that the redox process is often more complex than a simple electron transfer. It can involve a structural change in the cerium ion's coordination sphere, a mechanism known as a CE (Chemical-Electrochemical) process. nih.gov For example, in aqueous sulfuric acid, Ce(III) prefers to be coordinated by water molecules, while Ce(IV) favorably complexes with bisulfate ions. The redox event is coupled with this ligand exchange. nih.gov Computational models can also help explain the unusual stability of cerium in different oxidation states when coordinated by redox-active ligands, where electron density may be shared between the metal and the ligand, blurring the lines of formal oxidation states. nih.gov These theoretical explorations are essential for understanding and predicting the redox behavior of cerium oleate in various applications. arxiv.org

Research on Cerium Trioleate As a Precursor for Advanced Materials

Derivation of Metal Oxide Nanomaterials from Cerium Trioleate Precursors

This compound serves as an effective precursor for producing metal oxide nanomaterials, particularly cerium oxide (CeO₂) nanoparticles. A key method for this conversion is the solventless thermolysis of a cerium-oleate powder. nih.gov This process involves heating the precursor under low pressure, which causes it to decompose and form oleate-coated cerium oxide nanoparticles. nih.gov This approach is notable for avoiding the use of toxic, high-boiling-point organic solvents, which simplifies the process and reduces environmental impact and cost. nih.gov

The thermolysis method allows for the production of highly concentrated and dispersible cerium oxide nanoparticles. nih.gov For example, studies have shown that this technique can yield uniform, 4 nm monodisperse ceria nanoparticles that can be readily dispersed in nonpolar solvents like hexane. nih.gov The resulting nanoparticles are often capped with the oleate (B1233923) ligands from the original precursor, which aids in their stability and dispersibility. nih.govmdpi.com

Controlled Fabrication of Cerium-Based Nanoparticles with Tailored Morphologies

A significant advantage of using this compound and similar oleate-based precursors is the ability to control the morphology, size, and crystallinity of the resulting nanoparticles. nih.govresearchgate.net The final characteristics of the nanoparticles are highly dependent on the synthesis parameters, allowing for precise tailoring of the material's properties. researchgate.netnih.gov

Key parameters that influence the final nanoparticle morphology include:

Temperature and Time: The thermal decomposition temperature and the duration of the reaction can be adjusted to control the growth process of the nanoparticles, thereby tuning their size and crystalline structure. nih.gov

Precursor Concentration: The initial concentration of the cerium precursor plays a crucial role in the evolution of the nanoparticle's shape. researchgate.net

Surfactant-to-Precursor Ratio: The molar ratio of the oleate ligands (acting as surfactants) to the cerium precursor is critical in directing the growth of different nanostructures. researchgate.net

By carefully manipulating these conditions, researchers have successfully fabricated a diverse collection of ceria-based nanostructures, including nanorods, nanocubes, plates, and butterfly-shaped patterns, from organometallic precursors in the presence of oleic acid. researchgate.netnih.gov

| Synthesis Parameter | Influence on Nanoparticle Morphology | Typical Resulting Morphologies |

|---|---|---|

| Temperature | Affects particle size and crystallinity. nih.gov Higher temperatures can lead to larger crystal sizes. mdpi.com | Spheres, cubes, rods nih.gov |

| Reaction Time | Influences the extent of particle growth and final size. nih.gov | Monodisperse spheres nih.gov |

| Precursor Concentration | Crucial in the evolution of the nanostructure's shape. researchgate.net | Plates, bundles, butterfly shapes researchgate.net |

Role of this compound in the Development of Advanced Composite and Hybrid Materials

The cerium oxide nanoparticles derived from this compound precursors are valuable building blocks for advanced composite and hybrid materials. Their unique properties, such as high UV absorption and catalytic activity, make them suitable additives for enhancing the performance of various materials. nih.govresearchgate.net

One direct application is in the development of UV-protective clear coatings. Oleate-coated ceria nanoparticles, synthesized via the solventless thermolysis of cerium oleate, exhibit excellent absorption in the UV wavelength range while remaining transparent to visible light. nih.gov When formulated into a solvent-borne binder, these nanoparticles can be used to create clear coatings that protect light-sensitive substrates from UV degradation. nih.gov

Furthermore, cerium-based nanostructures are utilized in creating high-performance hybrid materials for energy applications. For instance, cerium vanadate (B1173111) nanostructures have been integrated with carbon nanotubes (CNTs) to form a hybrid composite. sciengine.comresearchgate.net In this arrangement, the CNTs create a conductive network around the cerium vanadate particles, improving charge transport and providing structural stability to accommodate volume changes during processes like lithium-ion battery cycling. sciengine.com Such composites demonstrate significantly improved electrochemical performance compared to the pristine cerium-based material alone. sciengine.comresearchgate.net

Investigation of the Influence of Oleate Ligands on the Final Material Architecture and Performance Characteristics

The oleate ligands in the this compound precursor play a multifaceted role that extends beyond simply being part of the initial molecule. These ligands are crucial in shaping the final material's architecture and influencing its performance characteristics. mdpi.comresearchgate.net

During nanoparticle synthesis, oleate molecules act as surfactants or capping agents. mdpi.comresearchgate.net They coat the surface of the growing nanoparticles, preventing aggregation through steric repulsion. mdpi.comresearchgate.net This stabilization is key to producing monodisperse nanoparticles with uniform size and shape, which are highly dispersible in organic solvents. nih.govmdpi.com The long-chain ligands effectively control the interparticle distance, which is critical for creating uniform nanoparticle-based films. mdpi.com

However, the presence of these same oleate ligands can also present challenges for certain applications. The long hydrocarbon chains are electrically insulating, which can impede charge transfer between nanoparticles in a film. mdpi.comresearchgate.net This insulating property can be detrimental in applications that require high electrical conductivity, such as in some electronic devices or catalysts. mdpi.com Therefore, for such applications, post-synthesis treatment steps may be necessary to remove or replace the insulating oleate ligands with shorter, more conductive ones. researchgate.net

| Aspect | Influence of Oleate Ligands | Effect on Material Properties |

|---|---|---|

| Architectural Control | Acts as a surfactant, preventing nanoparticle aggregation and controlling interparticle distance. mdpi.comresearchgate.net | Promotes formation of monodisperse nanoparticles and uniform films. nih.govmdpi.com |

| Performance Characteristics | Acts as an insulating layer that hinders charge transfer between particles. mdpi.comresearchgate.net | Reduces electrical conductivity of nanoparticle-based films. mdpi.com |

Emerging Research Frontiers and Future Directions

Integration of Cerium Trioleate and its Derivatives in Multifunctional Material Design

This compound has emerged as a critical precursor in the bottom-up synthesis of multifunctional materials, particularly cerium oxide (CeO₂) nanoparticles. The thermal decomposition of a cerium-oleate complex is a versatile method for producing uniform, monodisperse CeO₂ nanocrystals with controlled size and morphology. uakron.edudaneshyari.com This control is paramount as the properties and subsequent applications of the nanoparticles are highly dependent on these physical attributes. researchgate.netrsc.org

The design of multifunctional materials begins with the synthesis of the cerium oleate (B1233923) complex itself, typically by reacting a cerium salt like cerium nitrate (B79036) hexahydrate with sodium oleate. daneshyari.comnih.gov The subsequent decomposition of this complex, often in a high-boiling point organic solvent or through a solventless thermolysis route, yields oleate-coated cerium oxide nanoparticles. daneshyari.comnih.gov These nanoparticles exhibit excellent dispersibility in organic solvents, a crucial feature for their integration into various matrices. daneshyari.comrsc.org

By carefully tuning synthesis parameters such as temperature, reaction time, and reactant concentrations, researchers can tailor the resulting nanoparticles for specific functions. uakron.eduresearchgate.net For example, ceria nanoparticles synthesized via this route show strong UV absorption properties, making them ideal for incorporation into transparent coatings for UV protection. researchgate.netnih.gov The oleate-based synthesis allows for the creation of materials that combine UV-shielding with other functionalities, such as catalytic activity or enhanced durability in polymer composites. researchgate.netmdpi.com The general strategy is broadly applicable for the low-cost, large-scale production of various metal oxide nanoparticles with minimal environmental impact, opening avenues for complex, multifunctional systems. researchgate.netrsc.org

Application of Advanced Spectroscopic Techniques for In-Situ and Operando Monitoring of Cerium-Oleate Reactions

Understanding the transformation of cerium oleate into functional materials like cerium oxide nanoparticles requires sophisticated analytical techniques. Advanced spectroscopic methods are indispensable for monitoring the reaction pathways, intermediates, and final product characteristics, often in real-time.

A systematic study of the thermal decomposition of cerium oleate typically involves a combination of techniques. nih.gov Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) allows for the real-time analysis of gaseous byproducts, such as carbon dioxide, released during the decomposition of the oleate chains. researchgate.netnih.govresearchgate.net Differential Scanning Calorimetry (DSC) provides data on the energetic changes, revealing endothermic and exothermic processes associated with the decomposition and crystallization phases. nih.gov

In-situ and operando monitoring, which observes materials under actual reaction conditions, is a key frontier. pku.edu.cnbeilstein-journals.org For instance, X-ray Diffraction (XRD) can be used to track the evolution of the crystalline structure, showing the transition from the disordered amorphous state of cerium oleate to the crystalline fluorite structure of ceria. nih.govresearchgate.net Transmission Electron Microscopy (TEM) is used to observe the morphology, size, and growth of the nanoparticles as a function of reaction time. nih.gov Spectroscopic methods like Raman and UV-Vis spectroscopy are sensitive to the particle size and the crucial Ce³⁺/Ce⁴⁺ ratio on the nanoparticle surface, which governs its catalytic and antioxidant properties. mdpi.commdpi.com X-ray Photoelectron Spectroscopy (XPS) is employed to scrutinize the surface chemistry and the oxidation states of cerium, confirming the reduction of Ce⁴⁺ to Ce³⁺ during protective processes or the formation of surface species. rsc.orgihp-microelectronics.com

The table below summarizes key techniques used in the study of cerium-oleate reactions.

| Spectroscopic/Analytical Technique | Information Obtained |

| FTIR-TGA | Real-time analysis of gaseous decomposition products (e.g., CO₂) and mass loss during thermal decomposition. researchgate.netnih.gov |

| DSC | Identifies energetic transitions (endothermic/exothermic reactions) during decomposition and crystallization. nih.gov |

| XRD | Tracks the evolution of crystalline phases, confirming the transition from amorphous cerium oleate to crystalline CeO₂. nih.govresearchgate.net |

| TEM/SEM | Visualizes nanoparticle morphology, size, shape, and aggregation state at different reaction stages. uakron.edunih.gov |

| Raman Spectroscopy | Investigates crystallinity, purity, and defect levels related to oxygen vacancies and the Ce³⁺ state. mdpi.commdpi.com |

| UV-Vis Spectroscopy | Determines optical properties and band gap, and can indicate changes in particle size and cerium oxidation state. uakron.edursc.org |

| XPS | Analyzes surface elemental composition and chemical oxidation states (Ce³⁺/Ce⁴⁺). nih.govrsc.org |

Investigation of Synergistic Effects in Hybrid Cerium-Oleate Architectures and Composites

The integration of cerium oleate-derived structures into larger architectures and composites is a promising strategy for creating materials with enhanced, synergistic properties. Synergy arises when the combined performance of the different components exceeds the sum of their individual contributions.

A notable example is in the field of corrosion protection. Research has shown a significant synergistic inhibition effect on the corrosion of cold-rolled steel when cerium(IV) ions and sodium oleate are used together in a phosphoric acid solution. osti.gov While Ce⁴⁺ alone has a poor inhibitory effect and sodium oleate is only moderately effective, their combination markedly improves performance, acting as a mixed-type inhibitor. osti.gov This suggests that hybrid formulations containing both cerium and oleate species can offer superior protection.

In polymer science, cerium oxide nanoparticles derived from oleate precursors are used as synergistic additives. When incorporated into an ethylene-vinyl acetate (B1210297) (EVA) matrix along with magnesium hydroxide (B78521) (MDH), CeO₂ nanoparticles significantly enhance flame retardancy and anti-ultraviolet aging performance. mdpi.com The CeO₂ acts as a catalyst, improving the charring ability during combustion and enhancing the dispersion and interaction between the polymer and the primary flame retardant (MDH). mdpi.comresearchgate.net Similarly, cerium-oxide functionalized iron scaffolds have been developed, where the cerium component acts synergistically to enhance the degradation rate and reduce the cytotoxicity of the iron, which is beneficial for biodegradable medical implants. csic.es

These examples highlight a research trend focused on designing hybrid systems where the cerium-oleate component or its derivatives work in concert with other materials to achieve functionalities not possible with a single component.

Development of Predictive Models and Application of Machine Learning in Cerium-Oleate Research

The synthesis of functional materials from cerium oleate involves a complex interplay of multiple parameters, making traditional trial-and-error optimization approaches time-consuming and inefficient. The development of predictive models and the application of machine learning (ML) are emerging as powerful tools to accelerate discovery and innovation in this field.

Researchers are beginning to apply ML algorithms, such as support vector regression (SVR), to model the synthesis of nanoparticles. researchgate.net By using experimental parameters like temperature, time, and reactant ratios as inputs, these models can predict nanoparticle characteristics such as particle size and size distribution (polydispersity). researchgate.net This predictive capability allows for the targeted synthesis of nanoparticles with desired properties without exhaustive experimentation. For example, ML has been used to explore the conditions for synthesizing monodisperse iron oxide nanoparticles from oleate precursors, a methodology directly applicable to the cerium-oleate system. researchgate.net

Beyond synthesis, machine learning is also being used to predict the functional properties of the final materials. For instance, data-driven ML models have been developed to predict the antibacterial activity of cerium-doped nanoparticles based on their physicochemical properties. dntb.gov.ua This approach can guide the design of new cerium-based materials for biomedical applications. dntb.gov.uajneonatalsurg.com The future of cerium-oleate research will likely involve a closer integration of automated synthesis platforms with ML models for on-the-fly optimization and the discovery of novel materials with tailored functionalities.

Exploration of Novel Applications in Specialized Industrial Processes, such as Corrosion Protection

While cerium compounds have established uses in catalysis and polishing, research is uncovering novel applications for cerium oleate and its derivatives in specialized industrial processes, with corrosion protection being a particularly active area. researchgate.netstanfordmaterials.comsfa-oxford.com

Cerium-based coatings are considered an environmentally friendly alternative to traditional corrosion inhibitors that rely on toxic hexavalent chromium. battelle.org The protective mechanism leverages the redox capability of cerium, which can switch between the Ce³⁺ and Ce⁴⁺ oxidation states. battelle.orgnih.gov This allows a cerium oxide layer to "self-heal" by passivating the metal surface at anodic sites, stifling the corrosion process. battelle.org Cerium oleate can be used as a precursor to form these protective cerium oxide layers directly on metal surfaces or as an additive in protective paint and coating formulations. rsc.orgnih.gov

Studies have demonstrated that coatings containing cerium compounds provide increased corrosion resistance for metals like steel and aluminum alloys. osti.govbattelle.org The synergistic effect observed between cerium ions and sodium oleate further enhances this protective action. osti.gov The temperature stability of cerium compounds also makes them suitable for use in high-temperature powder-coating systems, where many organic inhibitors would degrade. battelle.org Future research is aimed at optimizing these formulations for specific applications, including marine, aerospace, and energy infrastructure, offering a nontoxic and highly effective solution for metal protection. rsc.orgbattelle.org

Q & A

Q. What are the established synthesis routes for cerium trioleate, and how can experimental parameters be optimized for reproducibility?

Methodological Answer: Synthesis typically involves reacting cerium salts (e.g., CeCl₃) with oleic acid under controlled stoichiometric and solvent conditions. Systematic optimization includes varying reaction temperature (60–120°C), molar ratios (1:3 Ce:oleic acid), and reflux duration (4–24 hrs). Post-synthesis, characterize purity via FTIR (to confirm carboxylate bonding at ~1540 cm⁻¹) and TGA (to assess thermal stability). Reproducibility requires strict control of moisture and oxygen levels, as cerium precursors are hygroscopic . Document procedural deviations (e.g., solvent purity, stirring rates) to troubleshoot batch inconsistencies .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- FTIR : Confirm oleate ligand coordination via symmetric/asymmetric COO⁻ stretches.

- XRD : Assess crystallinity; amorphous phases may indicate incomplete ligand binding.

- NMR (¹H/¹³C) : Detect residual solvents or unreacted oleic acid (δ 5.3 ppm for alkene protons).

- Elemental Analysis : Validate Ce content (theoretical ~18.5 wt%) to identify stoichiometric deviations. Cross-reference data with literature spectra and databases (e.g., ICSD) to resolve ambiguities .

Q. How can researchers design experiments to evaluate this compound’s colloidal stability in different solvents?

Methodological Answer: Conduct stability assays by dispersing this compound in polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents. Monitor aggregation kinetics via dynamic light scattering (DLS) over 72 hours. Use zeta potential measurements (>|±30| mV indicates stability) and TEM to correlate colloidal size with solvent polarity. Include controls with surfactants (e.g., SDS) to isolate ligand-dependent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in oxidation reactions?

Methodological Answer: Discrepancies often arise from undefined active sites or surface ligand coverage. Perform in situ XPS to track Ce³⁺/Ce⁴⁺ ratios during catalysis. Pair with kinetic studies (Arrhenius plots) to differentiate thermal vs. redox-driven pathways. Use DFT calculations to model ligand-Ce interactions and compare with experimental turnover frequencies (TOFs). Replicate conflicting studies under identical conditions (solvent, substrate concentration) to isolate variables .

Q. How can mechanistic studies elucidate the role of oleate ligands in this compound’s redox behavior?

Methodological Answer: Design ligand-exchange experiments (e.g., substituting oleate with stearate) and monitor redox activity via cyclic voltammetry. Use EPR spectroscopy to detect paramagnetic Ce³⁺ intermediates. Combine with operando Raman spectroscopy to observe ligand conformational changes during redox cycles. Correlate findings with catalytic performance in model reactions (e.g., CO oxidation) .

Q. What experimental frameworks are recommended for studying this compound’s degradation pathways under environmental stressors?

Methodological Answer: Apply accelerated aging protocols:

- Thermal Stress : Anneal samples at 200–400°C; analyze decomposition products via GC-MS.

- UV Exposure : Use solar simulators to track ligand photolysis (monitor Ce-O bond cleavage via FTIR).

- Hydrolytic Stability : Immerse in aqueous buffers (pH 3–10) and measure Ce leaching via ICP-OES. Model degradation kinetics using Avrami-Erofeev equations to predict long-term stability .

Q. How can advanced synthesis methods improve ligand uniformity in this compound nanoparticles?

Methodological Answer: Implement hot-injection techniques to ensure monodisperse nucleation. Use in situ SAXS to monitor ligand assembly dynamics during growth. Optimize ligand-to-metal ratios (L/M) to minimize surface defects; ratios >3:1 often yield uniform monolayers. Validate ligand packing density via Langmuir-Blodgett isotherms .

Methodological Guidelines for Researchers

- Data Validation : Always cross-check characterization results with complementary techniques (e.g., XRD + TEM for crystallinity vs. morphology) to avoid overinterpretation .

- Literature Synthesis : Use PICOT frameworks (Population: this compound; Intervention: synthesis variable; Comparison: baseline method; Outcome: purity/yield; Time: reaction duration) to structure reproducible experiments .

- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving data conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.